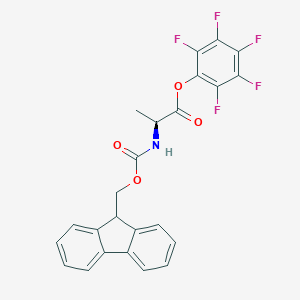

Fmoc-Ala-OPfp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453673 | |

| Record name | Fmoc-Ala-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-86-8 | |

| Record name | Fmoc-Ala-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-alanin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-Ala-OPfp: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester, commonly abbreviated as Fmoc-Ala-OPfp, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring a base-labile Fmoc protecting group and a highly activated pentafluorophenyl ester, facilitates the efficient and stereochemically pure incorporation of alanine residues into peptide chains. This guide provides an in-depth overview of the properties, experimental protocols, and applications of this compound.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester | [2][3] |

| Synonyms | Fmoc-L-Ala-OPfp, Fmoc-Alanine-OPfp | [2][3] |

| CAS Number | 86060-86-8 | [1][2] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][2] |

| Molecular Weight | 477.38 g/mol | [1][2] |

| Appearance | White to yellow powder | [1][2] |

| Melting Point | 170 - 185 °C | [1] |

| Optical Rotation | [α]D²⁰ = -20 ± 2° (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in water or 1% acetic acid. | |

| Storage Temperature | 2-8°C | [1][2][3] |

Spectroscopic Data

While specific spectra are typically found in manufacturer-provided Certificates of Analysis, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl group, the protons of the alanine residue (α-CH and β-CH₃), and the methine proton of the Fmoc group.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and carbamate, the aromatic carbons of the fluorenyl and pentafluorophenyl rings, and the aliphatic carbons of the alanine and Fmoc groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (477.38 g/mol ), along with characteristic fragmentation patterns.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl ester is a highly reactive leaving group, allowing for efficient amide bond formation with the free N-terminal amine of a growing peptide chain attached to a solid support.

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling additives (e.g., HOBt, DIEA) - optional, but can enhance reaction speed and reduce side reactions.

-

Washing solvents (e.g., DMF, Dichloromethane (DCM))

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: The Fmoc-deprotected peptide-resin is swelled in DMF in a reaction vessel.

-

Coupling Reaction:

-

A solution of this compound (typically 1.5-3 equivalents relative to the resin loading) in DMF is prepared.

-

Optional: A coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.5-3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (1.5-3 equivalents) can be added to the this compound solution.

-

The activated amino acid solution is added to the swollen resin.

-

The reaction is allowed to proceed at room temperature with gentle agitation for 1-2 hours. Reaction completion can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc protecting group from the newly added alanine residue is removed by treating the resin with a 20% solution of piperidine in DMF. This liberates the N-terminal amine for the next coupling cycle.

-

Washing: The resin is again washed extensively with DMF and DCM to remove residual piperidine and the Fmoc-adduct.

This cycle of coupling, washing, and deprotection is repeated to elongate the peptide chain.

Logical Workflow for this compound in SPPS

The following diagram illustrates the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.

Caption: Workflow for a single amino acid coupling cycle using this compound in SPPS.

Signaling Pathways and Biological Context

This compound itself is a synthetic reagent and is not directly involved in biological signaling pathways. However, the peptides synthesized using this building block can be designed to interact with a wide array of biological targets. Alanine, being a simple, non-polar amino acid, can play a crucial role in the structure and function of peptides, influencing their folding, stability, and interaction with receptors or enzymes. Therefore, the use of this compound is fundamental in the synthesis of peptides for a broad range of research areas, including drug discovery, proteomics, and materials science.

References

A Technical Guide to Fmoc-Ala-OPfp: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), a key reagent in modern peptide synthesis. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.

Chemical Identity and Properties

This compound is a white to yellow crystalline powder. It is an activated ester of Fmoc-L-alanine, designed for efficient peptide bond formation. The pentafluorophenyl (Pfp) group is a highly effective leaving group, which significantly enhances the reactivity of the carboxyl group of alanine, facilitating rapid and efficient coupling to a free amino group.

Chemical Structure

IUPAC Name: (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

The structure consists of three key moieties:

-

L-Alanine: The core amino acid.

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group of alanine.

-

Pentafluorophenyl (Pfp) ester: An activating group for the carboxyl group of alanine.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 86060-86-8 |

| Molecular Formula | C₂₄H₁₆F₅NO₄ |

| Molecular Weight | 477.38 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 181.0 to 185.0 °C |

| Boiling Point | 574.072 °C at 760 mmHg |

| Density | 1.426 g/cm³ |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin). The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base (deprotection), followed by the coupling of the next Fmoc-protected amino acid. The high reactivity of the Pfp ester in this compound ensures a high-yield coupling reaction.

The general workflow for incorporating an alanine residue using this compound in SPPS is depicted below.

Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the manual steps for the incorporation of an alanine residue into a growing peptide chain on a solid support using this compound.

Materials and Reagents

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Solvent: DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Reaction vessel for manual SPPS

-

Shaker or vortexer

Procedure

Step 1: Resin Swelling (if starting)

-

Place the resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

-

Drain the solution.

-

Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

Step 3: Coupling of this compound

-

Dissolve 2 to 3 equivalents of this compound (relative to the initial resin loading) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The high reactivity of the Pfp ester typically leads to rapid coupling, often complete within 15-60 minutes.

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.

Step 4: Washing

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin to remove excess reagents and by-products. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

IPA (3 times)

-

The resulting peptide-resin, now one alanine residue longer and with a terminal Fmoc group, is ready for the next cycle of deprotection and coupling.

The logical relationship between the key steps and checks in the SPPS protocol is illustrated in the diagram below.

Synthesis and Purification of Fmoc-Ala-OPfp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). This document details the underlying chemistry, experimental protocols, and purification strategies, presenting quantitative data in a structured format for clarity and comparability.

Introduction

This compound is a widely utilized activated amino acid derivative in peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient amide bond formation under mild conditions, which is crucial for minimizing side reactions and preserving the integrity of the growing peptide chain. The use of pre-formed Fmoc-amino acid-OPfp esters is particularly advantageous in automated SPPS, where they can be simply dissolved and added to the resin. For certain applications, the addition of 1-hydroxybenzotriazole (HOBt) has been recommended to further enhance reactivity.

This guide will focus on the prevalent method for synthesizing this compound: the direct esterification of Fmoc-Ala-OH with pentafluorophenol using a coupling agent. Subsequent sections will detail the purification of the crude product to achieve the high purity required for successful peptide synthesis.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of Fmoc-L-alanine (Fmoc-Ala-OH) with pentafluorophenol. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid of Fmoc-Ala-OH for nucleophilic attack by the hydroxyl group of pentafluorophenol.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of Fmoc-amino acid pentafluorophenyl esters.

Materials:

-

Fmoc-L-alanine (Fmoc-Ala-OH)

-

Pentafluorophenol (Pfp-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous solution of Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Fmoc-Ala-OH (1 equivalent) and pentafluorophenol (1.05 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the cooled solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of cold THF or ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with a 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification of this compound

High purity of this compound is essential for successful peptide synthesis to avoid the introduction of impurities into the final peptide product. The primary methods for purification are recrystallization and column chromatography.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Hexane (or other non-polar solvents like petroleum ether or heptane)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

To induce further crystallization, slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to stand at room temperature for several hours, and then place it in a refrigerator (2-8 °C) to complete the crystallization process.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified this compound under vacuum.

Experimental Protocol: Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, flash column chromatography is a suitable alternative.

Materials:

-

Crude this compound

-

Silica gel for flash chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the column.

-

Elute the column with a mixture of ethyl acetate and hexane (e.g., a gradient of 10-50% ethyl acetate in hexane). A common starting point is 50% ethyl acetate in hexane.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

Caption: Purification workflows for this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis and Purification of this compound - Quantitative Data

| Parameter | Value | Reference/Comment |

| Synthesis | ||

| Typical Yield (Crude) | 85-95% | Dependent on reaction scale and conditions. |

| Purification | ||

| Recovery (Recrystallization) | 70-90% | Dependent on the purity of the crude material. |

| Recovery (Column Chromatography) | 60-85% | Dependent on loading and separation efficiency. |

| Final Product | ||

| Purity (by HPLC) | ≥98.0% | Commercial-grade purity. |

| Appearance | White to off-white crystalline powder | Visual inspection. |

| Melting Point | 170-185 °C | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₁₆F₅NO₄ |

| Molecular Weight | 477.38 g/mol |

| CAS Number | 86060-86-8 |

| Appearance | White to off-white powder |

| Melting Point | 170-185 °C[1] |

| Storage Temperature | 2-8 °C |

Conclusion

The synthesis and purification of this compound are well-established processes that are fundamental to the field of peptide chemistry. The direct esterification of Fmoc-Ala-OH with pentafluorophenol using DCC as a coupling agent provides a reliable route to the crude product. Subsequent purification, primarily through recrystallization or column chromatography, is critical to achieving the high purity necessary for its application in solid-phase peptide synthesis. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and peptide science, ensuring the consistent and high-quality production of this essential reagent.

References

Technical Guide: Fmoc-Ala-OPfp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Ala-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). It details the physicochemical properties of the compound and provides comprehensive experimental protocols for its application.

Core Compound Data

Fmoc-L-Ala-OPfp is an activated amino acid derivative widely used for the efficient incorporation of alanine residues into a growing peptide chain. The pentafluorophenyl (Pfp) ester group serves as an excellent leaving group, facilitating a rapid and efficient coupling reaction.

| Parameter | Value | Citations |

| CAS Number | 86060-86-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][2][3][4][5] |

| Molecular Weight | 477.38 g/mol (also cited as 477.4 g/mol ) | [1][2][3][4][5] |

| Appearance | White to light yellow powder | [1][4] |

| Purity | ≥96.0% (HPLC) | [3] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

Fmoc-L-Ala-OPfp is primarily utilized within the iterative cycle of solid-phase peptide synthesis. The following protocols outline the key steps involved in using this reagent. These procedures assume the synthesis is being performed on a standard solid support resin (e.g., Wang or Rink Amide resin).

Fmoc Deprotection

This initial step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[6][7]

Reagents:

-

20% Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add the 20% piperidine solution to the resin.

-

Agitate the mixture at room temperature for an initial 5 minutes.

-

Drain the piperidine solution.

-

Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene byproduct.[8]

-

(Optional) Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color on the resin beads.[8]

Amino Acid Coupling using Fmoc-Ala-OPfp

This protocol details the coupling of this compound to the deprotected N-terminus of the peptide chain. As an activated ester, it does not require an additional in-situ activating agent, though additives can be used to accelerate the reaction.[9]

Reagents:

-

Fmoc-L-Ala-OPfp

-

N,N-Dimethylformamide (DMF)

-

(Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)

Procedure:

-

Suspend the deprotected peptide-resin in DMF (approximately 1 mL per gram of resin).[9]

-

In a separate vial, dissolve Fmoc-L-Ala-OPfp (3 equivalents based on resin substitution) in DMF.[9]

-

(Optional) If an additive is used, add HOBt or HOOBt (1 equivalent) to the this compound solution. This can enhance coupling speed.[9]

-

Add the this compound solution to the resin suspension.

-

Agitate the reaction mixture at room temperature. The reaction time can range from 1 hour to overnight, depending on the sequence and scale.[9]

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8][9]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. This is typically achieved with a strong acid cocktail.[1][7]

Reagents:

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.[1][7]

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.[8]

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin.

-

Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.[1][8]

-

Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[1]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]

-

Precipitate the crude peptide by slowly adding the TFA filtrate to a larger volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[1]

-

Centrifuge the mixture to pellet the precipitated peptide.[1]

-

Decant the ether and wash the peptide pellet with fresh cold diethyl ether to remove residual scavengers. Repeat this wash step.[1]

-

Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Workflow Visualization

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis (SPPS) process, highlighting the key stages where Fmoc-L-Ala-OPfp is utilized.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

Solubility and Stability of Fmoc-Ala-OPfp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding these properties is paramount for optimizing peptide coupling reactions, ensuring the synthesis of high-purity peptides, and developing robust manufacturing processes in drug development.

Introduction to this compound

This compound is an activated amino acid derivative widely used in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function of alanine, which can be readily cleaved under mild basic conditions. The pentafluorophenyl (Pfp) ester is a highly reactive activating group that facilitates efficient peptide bond formation.

Key Properties of this compound:

| Property | Value |

| CAS Number | 86060-86-8[1] |

| Molecular Formula | C₂₄H₁₆F₅NO₄[1] |

| Molecular Weight | 477.38 g/mol [1] |

| Appearance | White to yellow powder[1] |

| Melting Point | 181.0 to 185.0 °C[1] |

Solubility of this compound

The solubility of this compound is a critical factor in its handling and application in peptide synthesis. Adequate solubility in the reaction solvent is essential for achieving optimal coupling efficiencies. The most common solvents used in Fmoc-based SPPS include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Tetrahydrofuran (THF).

While comprehensive quantitative solubility data across a range of solvents is not extensively published in peer-reviewed literature, information can be gleaned from manufacturer specifications and analogous compounds.

Quantitative Solubility Data:

| Solvent | Solubility | Method/Source |

| Dimethylformamide (DMF) | Clearly soluble at ~79.6 mg/mL (0.5 mmole in 3 mL) | Manufacturer's Product Information |

| Dimethyl sulfoxide (DMSO) | Data not available | |

| N-Methyl-2-pyrrolidone (NMP) | Data not available | |

| Dichloromethane (DCM) | Data not available | |

| Tetrahydrofuran (THF) | Data not available |

Qualitative Solubility of the Related Compound Fmoc-Ala-OH:

For the parent compound, Fmoc-Ala-OH, the following qualitative solubility information is available, which may provide some indication of the behavior of its Pfp ester derivative:

| Solvent | Solubility |

| Dimethylformamide (DMF) | Sparingly soluble[2] |

| Dimethyl sulfoxide (DMSO) | Slightly soluble[2] |

| Methanol | Slightly soluble[2] |

| Water | Soluble[2] |

It is important to note that the pentafluorophenyl ester group in this compound will alter its polarity and solubility characteristics compared to Fmoc-Ala-OH.

Stability of this compound

The stability of this compound in solution is a key consideration for its storage and use in automated peptide synthesizers. The primary degradation pathways involve the hydrolysis of the active ester and the cleavage of the Fmoc group.

3.1. Chemical Stability and Degradation Pathways

The two main points of potential degradation in the this compound molecule are the Fmoc group and the pentafluorophenyl ester.

-

Fmoc Group Stability: The Fmoc group is notoriously labile to basic conditions. While stable in acidic and neutral solutions, it is rapidly cleaved by primary and secondary amines. In the context of SPPS, this cleavage is intentional and typically achieved using a solution of piperidine in DMF. However, premature deprotection can occur in the presence of basic impurities in solvents or from the free amino group of the growing peptide chain, leading to side reactions and impurities. Studies have shown that Fmoc-protected amino acids can exhibit greater decomposition over extended periods in NMP compared to DMF.[3]

-

Pentafluorophenyl Ester Stability: Active esters, such as Pfp esters, are susceptible to hydrolysis, especially in the presence of water. The rate of hydrolysis is influenced by the pH, temperature, and the specific solvent used. Hydrolysis of the Pfp ester leads to the formation of the inactive Fmoc-Ala-OH, which can compete with the active ester during the coupling reaction, leading to incomplete reactions and truncated peptide sequences. The stability of the acyl linkage in aminoacyl-tRNA, which is also an ester linkage, has been shown to be dependent on the chemical nature of the amino acid side chain.[4]

3.2. Factors Affecting Stability

Several factors can influence the stability of this compound in solution:

-

Solvent Purity: The presence of impurities, particularly water and amines in solvents like DMF, can significantly accelerate the degradation of this compound. DMF, for instance, can degrade over time to produce dimethylamine, a secondary amine that can cleave the Fmoc group.[3]

-

Temperature: As with most chemical reactions, degradation rates increase with temperature. Therefore, it is recommended to store solutions of this compound at low temperatures when not in use.

-

pH: The stability of the Pfp ester is pH-dependent. It is more susceptible to hydrolysis under basic or strongly acidic conditions.

-

Light: While not extensively documented for this specific compound, prolonged exposure to light can be a factor in the degradation of complex organic molecules.

The following diagram illustrates the key factors that can impact the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are crucial for quality control and process optimization.

4.1. Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Caption: A general workflow for determining solubility.

Methodology:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into several glass vials.

-

Solvent Addition: To each vial, add a precise and incrementally larger volume of the solvent to be tested (e.g., DMF, DMSO, NMP, DCM, THF).

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached. This can be facilitated by vortexing or sonication.

-

Observation: Visually inspect the vials for the complete dissolution of the solid. The concentration at which the solid completely dissolves provides an estimate of the solubility.

-

Filtration (for saturated solutions): If solid material remains, filter the suspension through a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

-

Analysis: Analyze the concentration of the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.[5][6]

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

4.2. Protocol for Stability Assessment

This protocol describes a method for evaluating the stability of this compound in a specific solvent over time.

Caption: A general workflow for assessing stability.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration below its determined solubility.

-

Aliquoting: Distribute the stock solution into multiple, tightly sealed vials to prevent solvent evaporation and contamination.

-

Storage: Store the vials under the desired experimental conditions (e.g., room temperature, 4 °C, protected from light).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove one vial for analysis.

-

HPLC Analysis: Analyze the sample using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradation products, such as Fmoc-Ala-OH and products resulting from Fmoc group cleavage. Quantify the peak area of the intact compound.[7][8]

-

Data Analysis: Plot the concentration or peak area of this compound as a function of time. This data can be used to determine the degradation kinetics (e.g., half-life) of the compound under the tested conditions.

Conclusion and Recommendations

A thorough understanding of the solubility and stability of this compound is essential for its effective use in peptide synthesis and the development of therapeutic peptides. While there is a lack of extensive, publicly available quantitative data for this specific reagent, the provided guidelines and experimental protocols offer a robust framework for its characterization.

Key Recommendations:

-

Solvent Selection: DMF is a commonly used solvent with known, albeit qualitative, good solubility for this compound. When using other solvents, it is imperative to experimentally determine the solubility to ensure complete dissolution during coupling reactions.

-

Purity of Solvents: Always use high-purity, anhydrous solvents to minimize the degradation of this compound. It is advisable to use freshly opened solvents or those that have been appropriately dried and stored.

-

Solution Preparation and Storage: Prepare solutions of this compound fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. The stability of the solution in a particular solvent should be experimentally verified for the intended duration of use.

-

Quality Control: Regularly perform quality control checks on stock solutions of this compound using HPLC to monitor for degradation. This is particularly important in automated peptide synthesis where solutions may be stored on the instrument for extended periods.

By adhering to these recommendations and employing the outlined experimental protocols, researchers and drug development professionals can ensure the reliable and efficient use of this compound, ultimately contributing to the successful synthesis of high-quality peptides.

References

- 1. Cas 86060-86-8,this compound | lookchem [lookchem.com]

- 2. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phenomenex.com [phenomenex.com]

A Technical Guide to Procuring and Utilizing High-Purity Fmoc-Ala-OPfp for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of sourcing high-purity N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) for research and development. It includes a comparative summary of suppliers, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and visual workflows to streamline procurement and experimental design.

Sourcing High-Purity this compound: A Comparative Analysis

The quality of synthetic peptides is critically dependent on the purity of the constituent amino acid derivatives. For this compound, a pre-activated ester widely used to facilitate efficient amide bond formation, selecting a reputable supplier is paramount. High-purity starting material minimizes the risk of side reactions and simplifies the purification of the final peptide product. Below is a comparative table of notable suppliers offering high-purity this compound for research purposes.

| Supplier | Product Name/Line | Purity Specification | CAS Number | Molecular Weight | Notes |

| Sigma-Aldrich (Novabiochem®) | This compound | ≥98.0% (HPLC) | 86060-86-8 | 477.38 | Part of the Novabiochem® product line, known for high-quality peptide synthesis reagents. |

| Chem-Impex | Fmoc-L-alanine pentafluorophenyl ester | ≥99% (HPLC) | 86060-86-8 | 477.4 | States suitability for peptide synthesis and drug development. |

| Aapptec Peptides | This compound | Not explicitly stated; Certificate of Analysis available | 86060-86-8[1] | 477.4 | Specializes in peptides and amino acid derivatives.[1] |

| LookChem | This compound | ≥96.0% (HPLC) (listed for Aldrich)[2] | 86060-86-8[2] | 477.38[2] | Provides a platform for various suppliers. |

| LabSolutions | This compound | 96%[3] | 86060-86-8[3] | 477.38[3] | General laboratory chemical supplier. |

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for the chemical synthesis of peptides.[4] The strategy relies on the use of the base-labile Fmoc protecting group for the α-amine of the amino acid. The pentafluorophenyl (Pfp) ester of Fmoc-alanine is a highly reactive "active ester" that facilitates efficient coupling to the free N-terminal amine of the growing peptide chain attached to a solid support. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack, driving the acylation reaction to completion.

The general cycle of Fmoc-SPPS involves two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This exposes a free primary or secondary amine for the next coupling step.

-

Coupling: The incoming Fmoc-protected amino acid, in this case, this compound, is added to the resin. The activated carboxyl group of this compound reacts with the newly exposed amine on the peptide chain, forming a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following protocols are provided as a general guide for the use of this compound in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and the solid support used.

Materials and Reagents

-

This compound (high-purity)

-

Fmoc-compatible solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Coupling additives (optional, e.g., 1-Hydroxybenzotriazole (HOBt))

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

-

Diethyl ether

General Fmoc-SPPS Cycle for Incorporating Alanine using this compound

This protocol assumes a starting scale of 0.1 mmol of resin.

Step 1: Resin Swelling

-

Place the resin (e.g., 100-200 mesh) in a suitable reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes at room temperature with gentle agitation.[6]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

Step 3: Coupling of this compound

-

Dissolve 2-4 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.

-

Optional: To minimize the risk of racemization and improve coupling efficiency, 1-2 equivalents of a coupling additive like HOBt can be added to the this compound solution.

-

Add the this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored using a colorimetric test like the Kaiser test, which should become negative upon complete coupling.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

Step 4: Repetition of the Cycle

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Cleavage and Deprotection

-

After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

-

Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

To aid in the planning and execution of research involving this compound, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: Procurement workflow for high-purity this compound.

Caption: Experimental workflow for incorporating Ala using this compound in SPPS.

Conclusion

The successful synthesis of high-quality peptides for research and drug development begins with the careful selection of raw materials. This guide provides a framework for procuring high-purity this compound and a detailed protocol for its effective use in solid-phase peptide synthesis. By adhering to rigorous quality standards for starting materials and optimizing synthetic protocols, researchers can enhance the reliability and reproducibility of their peptide synthesis endeavors.

References

The Lynchpin of Peptide Synthesis: A Technical Guide to Fmoc-Ala-OPfp

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the efficiency and fidelity of each coupling step are paramount to the successful construction of the target molecule. Among the arsenal of tools available to the modern peptide chemist, pre-activated amino acid esters, particularly Nα-Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), stand out for their reliability and high performance. This in-depth technical guide delineates the core principles of using this compound in solid-phase peptide synthesis (SPPS), offering a comprehensive resource for researchers at the forefront of peptide-based therapeutics and diagnostics.

Core Principles of this compound in Peptide Synthesis

This compound is an activated ester of Fmoc-protected alanine. The pentafluorophenyl (Pfp) group is a superb leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This property renders the ester's carbonyl carbon highly electrophilic and, consequently, extremely susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

The primary advantages of employing this compound over in-situ activation methods, where a coupling reagent is used to activate the carboxylic acid of the Fmoc-amino acid directly in the reaction vessel, are:

-

High Reactivity and Rapid Coupling: Pfp esters exhibit significantly faster coupling kinetics compared to many other active esters.[1] This rapid reaction rate is beneficial for driving the coupling reaction to completion, thereby increasing the yield of the desired peptide.

-

Stability and Convenience: this compound is a stable, crystalline solid that can be prepared in advance, purified, and stored. This pre-activation strategy eliminates the need for preparing and handling often sensitive and unstable activating agents during the critical coupling step of SPPS.

-

Reduced Risk of Side Reactions: The high reactivity of the OPfp ester allows for efficient coupling, which can minimize the occurrence of common side reactions in peptide synthesis. One of the most significant advantages is the reduction of racemization, a loss of stereochemical integrity at the α-carbon of the amino acid. This is particularly crucial for amino acids prone to epimerization.[2]

-

Avoidance of Reagent-Mediated Side Reactions: By using a pre-activated ester, the growing peptide chain is not exposed to excess coupling reagents and their byproducts, which can sometimes lead to unwanted modifications of the peptide.[2]

Quantitative Data Presentation

The selection of a coupling strategy is often guided by a balance of efficiency, cost, and the specific demands of the peptide sequence. The following tables provide a summary of quantitative data to aid in this decision-making process, comparing this compound with common in-situ coupling reagents.

Table 1: Comparison of Coupling Reagent Performance

| Coupling Method | Typical Coupling Time | Coupling Efficiency/Purity | Key Advantages | Potential Disadvantages |

| This compound | 1 - 4 hours[2] | >99% (sequence dependent) | High reactivity, low racemization, stable reagent.[2] | Higher initial cost of the pre-activated amino acid. |

| HBTU/DIPEA | 20 - 60 minutes[2] | >99%[2] | Fast, effective, and widely used. | Can cause racemization with sensitive amino acids.[3] |

| HATU/DIPEA | 5 - 20 minutes[2] | >99.5%[2] | Very fast and highly efficient, especially for difficult couplings.[3] | Higher cost compared to HBTU, potential for side reactions. |

| DIC/HOBt | 1 - 3 hours[2] | >98%[2] | Cost-effective and widely used. | Slower than aminium-based reagents. |

Table 2: Kinetic Comparison of Active Esters

This table illustrates the relative coupling speed of pentafluorophenyl (OPfp) esters compared to other common active esters, demonstrating their superior reactivity.

| Active Ester | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl ester | OPfp | 111 |

| Pentachlorophenyl ester | OPCP | 3.4 |

| p-Nitrophenyl ester | ONp | 1 |

(Data sourced from kinetic studies on active esters in peptide synthesis.)

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-based solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual SPPS cycle for the incorporation of an amino acid following the initial loading of the first amino acid onto the resin.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% v/v in DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended for enhancing coupling rate)[2]

-

Reagents for monitoring (e.g., Ninhydrin test kit)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

-

Washing after Deprotection:

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 1 minute).

-

Wash the resin with DCM (3 x 1 minute).

-

Wash the resin again with DMF (3 x 1 minute) to prepare for the coupling step.

-

-

Coupling of this compound:

-

In a separate vessel, prepare the coupling solution by dissolving this compound (2-4 equivalents relative to the resin loading) in DMF. If desired, 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) can be added to the solution to accelerate the coupling reaction.[2]

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The optimal coupling time can vary depending on the peptide sequence and the steric hindrance of the N-terminal amino acid.[2]

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to detect the presence of free primary amines.[4]

-

A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

-

If the test is positive (blue or purple beads), the coupling reaction is incomplete, and the coupling step should be repeated with a fresh solution of this compound or extended.

-

-

Washing after Coupling:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 minute) to remove excess reagents and byproducts.

-

Wash the resin with DCM (3 x 1 minute).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage of the Peptide from the Resin and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the overall workflow in which this compound is utilized.

References

The Pivotal Role of Pentafluorophenyl Esters in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, fundamental building blocks for a myriad of therapeutic and research applications, demands efficiency, purity, and stereochemical integrity. Among the arsenal of activating agents available to peptide chemists, pentafluorophenyl esters (PFP esters) have emerged as a superior choice for facilitating amide bond formation. Their remarkable reactivity, coupled with enhanced stability and the ability to minimize undesirable side reactions, has solidified their position as a cornerstone of both solid-phase and solution-phase peptide synthesis. This technical guide delves into the core principles of PFP ester chemistry, presenting their advantages, detailed experimental protocols, and a comparative analysis of their performance against other common coupling reagents.

Introduction: The Quest for an Ideal Activating Agent

The stepwise formation of peptide bonds is the essence of peptide synthesis. This process involves the activation of the C-terminal carboxylic acid of a protected amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of another amino acid or a growing peptide chain. An ideal activating agent should offer rapid coupling kinetics, minimize the risk of racemization at the chiral α-carbon, be stable to premature hydrolysis, and generate byproducts that are easily removed.

Pentafluorophenyl esters, active esters derived from the highly acidic pentafluorophenol (pKa ≈ 5.5), fulfill these criteria to a significant extent. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester carbonyl carbon highly electrophilic, thus promoting rapid aminolysis.

Advantages of Pentafluorophenyl Esters in Peptide Synthesis

The adoption of PFP esters in peptide chemistry is driven by a set of distinct advantages over other activating agents:

-

High Reactivity and Faster Coupling Rates: Kinetic studies have consistently demonstrated the superior coupling rates of PFP esters compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (PCP) esters.[1][2] This high reactivity translates to shorter reaction times, increasing throughput and minimizing the exposure of the growing peptide chain to potentially harsh reaction conditions.[3][4]

-

Reduced Racemization: The rapid coupling kinetics significantly reduce the opportunity for the formation of oxazolone intermediates, which are the primary cause of racemization in peptide synthesis.[2][3] This is particularly crucial for the incorporation of racemization-prone amino acids like histidine and cysteine.[5]

-

Stability and Handling: PFP esters of Nα-protected amino acids are often crystalline, shelf-stable solids that can be prepared in advance, purified, and stored.[5][6] This offers a significant advantage over in-situ activation methods where the activating agent is in contact with the entire peptide-resin, potentially leading to side reactions.[6] They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimidyl (NHS) esters.[7]

-

Versatility: PFP esters are effective in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3][6] They are particularly valuable for difficult couplings involving sterically hindered amino acids.[5]

-

Atom Economy: The use of pre-formed activated esters can offer better atom economy compared to methods that require excess activating reagents and additives.[6]

Quantitative Performance Data

To provide a clear comparison, the following table summarizes the relative performance of PFP esters against other common coupling reagents used in peptide synthesis.

| Coupling Reagent/Method | Relative Coupling Rate | Typical Coupling Time | Coupling Efficiency | Notes |

| PFP Esters | 111 | 1-4 hours | >99% | Excellent for reducing racemization, stable for storage. [1][2][5] |

| HBTU/DIPEA | - | 20-60 minutes | >99% | Can cause racemization with sensitive amino acids.[5] |

| HATU/DIPEA | - | 5-20 minutes | >99.5% | Very fast and efficient, but can be more expensive.[5] |

| DIC/HOBt | - | 1-3 hours | >98% | A widely used and cost-effective method.[5] |

| PCP Esters | 3.4 | - | - | Significantly slower coupling rate than PFP esters.[2] |

| ONp Esters | 1 | - | - | Significantly slower coupling rate than PFP esters.[2] |

Experimental Protocols

Preparation of Nα-Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes a general procedure for the synthesis of Fmoc-amino acid PFP esters using pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate.

Materials:

-

Nα-Fmoc-amino acid

-

Pentafluorophenyl trifluoroacetate (Pfp-TFA) or Pentafluorophenyl chloroformate

-

Pyridine or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

0.1 N HCl or 5% Citric acid solution

-

0.1% NaHCO3 solution or 5% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate

Procedure using Pentafluorophenyl Trifluoroacetate: [8]

-

Dissolve the Nα-Fmoc-amino acid (1 mmol) in DMF (2 mL).

-

Add pyridine (1.2 mmol) to the solution.

-

Add pentafluorophenyl trifluoroacetate (1.2 mmol) and stir the mixture at room temperature for 1 hour.

-

Upon reaction completion, add ethyl acetate (100 mL).

-

Wash the organic layer sequentially with 0.1 N aq HCl and 0.1% aq NaHCO3.

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Procedure using Pentafluorophenyl Chloroformate: [1][5]

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -15°C in an ice-salt bath.

-

Add DIPEA (1 equivalent) dropwise while maintaining the temperature.

-

Slowly add pentafluorophenyl chloroformate (1 equivalent) to the reaction mixture.

-

Stir the reaction at -15°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Remove the THF under reduced pressure and dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 5% hydrochloric acid solution, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by precipitation or recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethyl acetate/hexanes).

Peptide Coupling using Nα-Fmoc-Amino Acid Pentafluorophenyl Esters in SPPS

This protocol outlines a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Nα-Fmoc-amino acid pentafluorophenyl ester (3 equivalents relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene adduct.

-

-

Coupling:

-

Dissolve the Nα-Fmoc-amino acid pentafluorophenyl ester (3 equivalents) and HOBt (3 equivalents, if used) in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

-

Washing:

-

After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving pentafluorophenyl esters in peptide chemistry.

Caption: General workflow for peptide bond formation using PFP esters.

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Pentafluorophenyl esters represent a powerful and versatile tool in the field of peptide chemistry. Their high reactivity, coupled with their stability and ability to suppress racemization, makes them a preferred choice for the synthesis of simple to complex peptides. The use of pre-activated PFP esters streamlines the peptide synthesis workflow, particularly in automated solid-phase synthesis, leading to higher purity and yields of the final product. For researchers and drug development professionals, a thorough understanding and application of PFP ester chemistry are essential for the efficient and reliable production of peptides for therapeutic and research purposes.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentafluorophenol and its derivatives [en.highfine.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Standard Protocol for Fmoc-Ala-OPfp Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Research Use Only

Abstract

This document provides a comprehensive guide to the standard protocol for the coupling of Fmoc-Ala-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester) in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals. This guide details the principles of using pre-activated pentafluorophenyl esters, offers a detailed experimental protocol, presents expected quantitative outcomes, and provides a troubleshooting guide for common issues.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder reaction conditions compared to the Boc/Bzl strategy.[2] A critical step in SPPS is the formation of the amide bond between the N-terminal amine of the growing peptide chain and the carboxyl group of the incoming amino acid.

Fmoc-amino acid pentafluorophenyl (OPfp) esters are highly reactive, pre-activated building blocks used in SPPS.[3] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester a superb leaving group, facilitating rapid and efficient acylation of the free amine on the peptide-resin.[3] This high reactivity can lead to high coupling efficiencies and is particularly advantageous for reducing racemization, especially for sensitive amino acids like cysteine and histidine.[3] Because they are pre-activated, this compound and other OPfp esters do not require in-situ activation with coupling reagents, which can sometimes lead to side reactions.[3]

Principle of Operation

The coupling of this compound to the N-terminal amine of a resin-bound peptide proceeds via a direct nucleophilic acyl substitution. The free amine of the peptide chain attacks the highly electrophilic carbonyl carbon of the pentafluorophenyl ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. To further enhance the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) is often included. These additives can act as acyl transfer catalysts, accelerating the coupling reaction.

Quantitative Data Summary

The efficiency of the this compound coupling can be influenced by several factors, including the resin type, the peptide sequence, and the reaction conditions. The following table summarizes typical quantitative data expected when using this protocol.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >95% | Can be sequence-dependent. Monitoring with a qualitative test like the Kaiser test is recommended.[4] |

| Overall Crude Peptide Yield | 50-80% | Highly dependent on the length and sequence of the peptide.[4][5] |

| Purity after RP-HPLC | >95% | Dependent on the efficiency of all synthesis and purification steps.[4] |

Experimental Protocol

This protocol outlines the steps for a single coupling cycle of this compound to a deprotected peptide-resin.

Materials and Reagents

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound

-

1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, but recommended)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Reaction vessel for manual or automated SPPS

Pre-Coupling: Fmoc Deprotection

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Coupling Protocol

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

If using an additive, add HOBt or HOOBt (1 equivalent relative to the resin loading) to the this compound solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1 to 4 hours. For sterically hindered couplings or difficult sequences, the reaction time can be extended to overnight.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction.

Post-Coupling: Washing

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the peptide-resin with DCM (2-3 times) to prepare for the next deprotection step or final cleavage.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound coupling in SPPS.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time.- Steric hindrance from the peptide sequence.- Peptide aggregation. | - Extend the coupling time (up to overnight).- Perform a second coupling (recouple) with a fresh solution of this compound.- Add HOBt or HOOBt to the coupling solution if not already present.- For very difficult sequences, consider switching to a more potent coupling reagent like HATU for that specific step. |

| Low Crude Peptide Yield | - Incomplete coupling at one or more steps.- Premature chain termination.- Loss of peptide from the resin during synthesis. | - Ensure complete coupling at each step by monitoring with the Kaiser test.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.- Use a resin and linker stable to the synthesis conditions. |

| Presence of Deletion Sequences in Mass Spectrometry | - Incomplete Fmoc deprotection.- Inefficient coupling. | - Extend the Fmoc deprotection time or perform a double deprotection.- Optimize coupling conditions as described for incomplete coupling. |

| Racemization | - Prolonged activation times with some coupling reagents (less common with OPfp esters).- Presence of base. | - this compound is a pre-activated ester, minimizing this risk. Avoid adding excess base to the coupling reaction. |

| Aspartimide Formation (if Asp is in the sequence) | - Base-catalyzed side reaction during Fmoc deprotection. | - Use a milder base or shorter deprotection times.- Incorporate additives like HOBt into the deprotection solution.[6] |

Conclusion

The use of this compound offers a reliable and efficient method for the incorporation of alanine into a growing peptide chain during SPPS. Its pre-activated nature simplifies the coupling step and can lead to high yields and purity with a reduced risk of racemization. Careful monitoring of the reaction and adherence to the outlined protocol will contribute to the successful synthesis of the target peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Ala-OPfp in Amide Bond Formation: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of N-α-Fmoc-L-alanyl-pentafluorophenyl ester (Fmoc-Ala-OPfp), a pre-activated amino acid derivative, in solid-phase peptide synthesis (SPPS).

This compound offers a convenient and effective method for the incorporation of alanine residues into a growing peptide chain. The pentafluorophenyl (OPfp) ester serves as a highly reactive leaving group, facilitating nucleophilic attack by the free amine of the resin-bound peptide without the need for additional in-situ coupling reagents.[1][2] This can streamline the synthesis process and potentially minimize side reactions, such as racemization, that can be associated with certain activation methods.[1][2]

Physicochemical Properties and Handling

Proper storage and handling of this compound are crucial to maintain its reactivity and ensure successful coupling reactions.

| Property | Value |

| Molecular Formula | C₂₄H₁₆F₅NO₄ |

| Molecular Weight | 477.38 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 170-185 °C |

| Purity (HPLC) | ≥98.0% |

| Storage Conditions | Store at 2-8°C, protected from moisture. |

| Solubility | Soluble in common organic solvents used in SPPS such as DMF and NMP. |

Application Notes

Advantages of Using this compound:

-

Convenience: As a pre-activated amino acid, it eliminates the need for handling and preparing solutions of coupling reagents, simplifying the workflow.

-

Reduced Racemization: The use of active esters like OPfp esters can help to minimize the risk of racemization at the α-carbon of the amino acid, a critical factor in maintaining the stereochemical integrity of the final peptide.[1][2]

-

High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, leading to efficient coupling.

Considerations for Use:

-

Cost: Pre-activated esters can be more expensive than the corresponding free acid and coupling reagents.

-

Hydrolysis: this compound is sensitive to moisture and can hydrolyze over time, leading to the formation of the unreactive Fmoc-Ala-OH. Therefore, it is essential to store it under dry conditions and to use anhydrous solvents during the coupling reaction.

-

Additives: While not strictly necessary, the addition of 1-hydroxybenzotriazole (HOBt) or oxyma pure can be beneficial. These additives can act as acyl transfer catalysts, potentially increasing the coupling rate and further suppressing side reactions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized depending on the resin, the peptide sequence, and the scale of the synthesis.

Resin Preparation and Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with this compound.

Workflow for Fmoc Deprotection

Caption: Fmoc deprotection workflow.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

20% (v/v) Piperidine in DMF